molecular formula C13H22N4O2 B2435064 tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate CAS No. 1461869-12-4

tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate

Cat. No.: B2435064
CAS No.: 1461869-12-4
M. Wt: 266.345
InChI Key: QHVMMVTUNRJUHT-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl group and a pyrazole moiety

Properties

IUPAC Name

tert-butyl 3-(1-methylpyrazol-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-5-14-11(9-17)10-7-15-16(4)8-10/h7-8,11,14H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVMMVTUNRJUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, 1-methyl-1H-pyrazole can be prepared by reacting methylhydrazine with acetylacetone under reflux conditions.

    Formation of the Piperazine Ring: Piperazine can be synthesized by the hydrogenation of pyrazine or by the reaction of ethylenediamine with diethylene glycol.

    Coupling of Pyrazole and Piperazine: The pyrazole derivative is then coupled with piperazine in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Introduction of the Tert-Butyl Group:

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the piperazine ring, potentially converting it into a more saturated or partially hydrogenated form.

    Substitution: The tert-butyl group and the pyrazole ring can participate in various substitution reactions, such as nucleophilic substitution, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Saturated piperazine derivatives.

    Substitution: Various substituted pyrazole and piperazine derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate has been investigated for several biological activities:

  • Anticancer Properties: Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. They may act by inhibiting specific enzymes involved in tumor growth or by inducing apoptosis in cancer cells.
  • Neuroprotective Effects: Some studies suggest that pyrazole derivatives can provide neuroprotection, potentially useful in treating neurodegenerative diseases.

Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry explored the anticancer potential of pyrazole derivatives, including this compound. The compound demonstrated significant inhibition of cell proliferation in human cancer cell lines, suggesting its potential as a lead compound for further development .

Neuroprotective Mechanisms

Research conducted on similar pyrazole compounds indicated their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This suggests that this compound could be beneficial in developing treatments for conditions such as Alzheimer's disease .

Applications in Drug Development

The compound's unique structural features make it a candidate for further exploration in drug development:

Application AreaDescription
Anticancer DrugPotential to inhibit tumor growth and induce apoptosis in cancer cells.
Neuroprotective AgentMay protect neurons from damage and improve cognitive functions.
Enzyme InhibitorCould inhibit enzymes involved in various metabolic pathways related to disease processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperazine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Another piperazine derivative with a boronate ester group.

    Tert-butyl 1-piperazinecarboxylate: A simpler piperazine derivative without the pyrazole ring.

Uniqueness

Tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate is unique due to the presence of both the pyrazole and piperazine rings, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Biological Activity

Tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate is a compound notable for its potential biological activities, particularly in pharmacological research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C13_{13}H18_{18}N4_{4}O2_{2}
  • Molecular Weight : Approximately 266.17 g/mol

It features a piperazine ring, a tert-butyl group, and a 1-methyl-1H-pyrazole moiety, which contribute to its unique biological properties.

Biological Activities

This compound has been studied for various biological activities, including:

1. Anticancer Activity

  • The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicated that it activates apoptotic pathways in cancer cells, as evidenced by increased levels of p53 and caspase-3 cleavage in MCF-7 cells, leading to apoptosis .

2. Antimicrobial Effects

  • Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

3. Neuropharmacological Effects

  • Preliminary studies suggest potential neuroprotective effects, with implications for treating neurodegenerative diseases. It may modulate neurotransmitter systems, although further research is needed to elucidate these mechanisms .

Data Table: Comparison of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialEffective against specific bacteria
NeuroprotectivePotential modulation of neurotransmitters

Case Study 1: Anticancer Activity

In a study published in Pharmaceutical Research, researchers evaluated the effect of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanism analysis revealing activation of apoptotic pathways through upregulation of p53 and caspase activity.

Case Study 2: Antimicrobial Properties

A separate study investigated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, indicating moderate antibacterial activity.

The exact mechanism by which this compound exerts its biological effects remains an area of active investigation. Current hypotheses suggest that its interactions with specific protein targets may lead to downstream effects on cellular signaling pathways involved in apoptosis and microbial resistance.

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via multi-step reactions involving piperazine functionalization and coupling with heterocyclic moieties. For example, Suzuki-Miyaura cross-coupling (e.g., using palladium catalysts like XPhos or Pd(dba)₃) is effective for introducing pyrazole groups to the piperazine core . Key parameters include:

  • Catalyst selection : Pd-based catalysts with ligands (e.g., XPhos) enhance coupling efficiency .
  • Solvent and temperature : Acetonitrile or 1,4-dioxane at 100–140°C under sealed conditions improves reaction completion .
  • Purification : Silica gel chromatography (gradient elution with ethyl acetate/petroleum ether) is standard, though impure intermediates may require iterative purification . Yield optimization often involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of coupling partners) and reaction time (12–24 hours) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming structure. Distinct signals include tert-butyl protons (~1.46 ppm), piperazine N–CH₂ groups (3.1–3.8 ppm), and pyrazole aromatic protons (7.5–8.5 ppm) .
  • LCMS : High-resolution LCMS (e.g., m/z [M+H]+ 348.1) confirms molecular weight and purity (>95%) .
  • X-ray Crystallography : Used to resolve ambiguous stereochemistry or confirm solid-state conformation. SHELX programs are standard for refinement .

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in further derivatization?

The tert-butyloxycarbonyl (Boc) group acts as a protective moiety for the piperazine nitrogen, enabling selective functionalization at other sites. Deprotection (e.g., using HCl/dioxane) regenerates the free amine for subsequent reactions like amidation or alkylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or purity across different methodologies?

Discrepancies often arise from:

  • Catalyst activity : Batch-to-batch variability in palladium catalysts may require pre-activation or alternative ligands (e.g., BrettPhos) .
  • Impurity profiles : LCMS and TLC monitoring at intermediate steps identifies side products (e.g., dimerization or over-oxidation). Repurification via recrystallization or flash chromatography is recommended .
  • Moisture sensitivity : Anhydrous conditions (e.g., molecular sieves) improve reproducibility in moisture-sensitive steps like LiAlH₄ reductions .

Q. What strategies are effective for modifying the pyrazole or piperazine moieties to enhance biological activity?

  • Pyrazole substitution : Introducing electron-withdrawing groups (e.g., Br, CF₃) at the pyrazole 3-position can modulate binding affinity to targets like kinases or GPCRs .
  • Piperazine functionalization : Adding acetyl or carbonyl groups to the piperazine nitrogen improves solubility and pharmacokinetics. For example, amidation with activated esters (HOAt/EDCI) is a robust method .
  • Structure-activity relationship (SAR) studies : Computational docking (e.g., AutoDock) paired with in vitro assays validates modifications .

Q. How can crystallographic data be leveraged to predict conformational stability in solution?

Single-crystal X-ray structures reveal key intramolecular interactions (e.g., hydrogen bonds between the Boc carbonyl and pyrazole N–H) that stabilize the molecule. Comparing torsion angles (e.g., C–N–C–C in piperazine) with DFT-optimized structures assesses solution-phase flexibility .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use of chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution ensures enantiopurity during Boc deprotection .
  • Batch consistency : Rigorous monitoring of reaction parameters (pH, temperature) minimizes racemization, especially in SN2 reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.